2,4-dimethoxy-N-methylaniline
Overview
Description
2,4-Dimethoxy-N-methylaniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 2,4-dimethoxyaniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .
Another method involves the condensation of 2,4-dimethoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs at elevated temperatures and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes using methanol and suitable catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Efficient production methods are crucial for meeting the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-methylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: tert-Butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Hydrogen gas in the presence of a suitable catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from the reactions of this compound include N-methylaniline, substituted aniline derivatives, and various oxidation products.
Scientific Research Applications
2,4-Dimethoxy-N-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may have applications in drug development and therapeutic treatments.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-methylaniline involves its interaction with molecular targets and pathways in biological systems. For example, the compound can undergo oxidative N-dealkylation, resulting in the formation of reactive intermediates that can interact with cellular components . The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-dimethoxy-N-methylaniline include:
2,4-Dimethoxyaniline: Lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the methoxy groups on the benzene ring.
2,4-Dimethoxy-N,N-dimethylaniline: Contains an additional methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both methoxy groups on the benzene ring and a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,4-dimethoxy-N-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCFZAQNHLBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298794 | |
Record name | 2,4-Dimethoxy-N-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76030-55-2 | |
Record name | 2,4-Dimethoxy-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76030-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxy-N-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethoxy-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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